molecular formula C17H11N2NaO7S B12675807 Sodium 4-hydroxy-7-((3-nitrobenzoyl)amino)naphthalene-2-sulphonate CAS No. 94232-36-7

Sodium 4-hydroxy-7-((3-nitrobenzoyl)amino)naphthalene-2-sulphonate

Cat. No.: B12675807
CAS No.: 94232-36-7
M. Wt: 410.3 g/mol
InChI Key: JPZIWFKHPVTCGO-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-7-((3-nitrobenzoyl)amino)naphthalene-2-sulphonate is a naphthalene sulfonate derivative characterized by:

  • A hydroxy group at position 3.
  • A 3-nitrobenzoylamino substituent at position 5.
  • A sulfonate group at position 2, neutralized as a sodium salt.

This compound’s structure imparts solubility in aqueous environments due to the sulfonate group, while the electron-withdrawing nitro group enhances stability and reactivity.

Properties

CAS No.

94232-36-7

Molecular Formula

C17H11N2NaO7S

Molecular Weight

410.3 g/mol

IUPAC Name

sodium;4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulfonate

InChI

InChI=1S/C17H12N2O7S.Na/c20-16-9-14(27(24,25)26)8-11-6-12(4-5-15(11)16)18-17(21)10-2-1-3-13(7-10)19(22)23;/h1-9,20H,(H,18,21)(H,24,25,26);/q;+1/p-1

InChI Key

JPZIWFKHPVTCGO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulphonate typically involves the nitration of 4-hydroxy-7-amino-naphthalene-2-sulphonic acid followed by the acylation with 3-nitrobenzoyl chloride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing advanced chemical reactors and purification systems to achieve the desired product quality. The use of automated systems and stringent quality control measures are essential to maintain consistency and safety in production.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functional derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)
One of the primary applications of sodium 4-hydroxy-7-((3-nitrobenzoyl)amino)naphthalene-2-sulphonate is in HPLC for the separation and analysis of compounds. It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry applications, phosphoric acid is often replaced with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations .

Case Study: Impurity Isolation
In a study focusing on the purification of pharmaceutical compounds, this compound was utilized to isolate impurities from a complex mixture. The reverse-phase HPLC method demonstrated high efficiency in separating target compounds with a recovery rate exceeding 90% .

Biochemical Applications

Radical Trapping
Research indicates that this compound can serve as a hydroxyl radical trap in biochemical assays. Its structure allows it to interact with reactive oxygen species, which is crucial in studies related to oxidative stress and free radical biology .

Case Study: Hydroxyl Radical Trapping Efficiency
In a comparative study involving various hydroxyl radical traps, this compound showed significant trapping efficiency when tested in vitro. The study employed gas chromatography and mass spectrometry to quantify the trapping capabilities, highlighting its potential use in biomedical research focused on oxidative damage .

Materials Science Applications

Dyes and Coatings
this compound is also used in the formulation of dyes and coatings due to its vibrant color properties and stability under various conditions. It finds applications in textile treatment products where it enhances color fastness and provides UV protection .

Case Study: Textile Application
A study evaluated the effectiveness of this compound as a dyeing agent in textiles. The results demonstrated improved color retention and resistance to fading compared to conventional dyes, making it an attractive option for manufacturers seeking durable textile treatments .

Mechanism of Action

The mechanism of action of sodium 4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Positional Isomers: 3-Nitro vs. 4-Nitro Substitution

3-nitro). This minor structural variation can significantly alter:

  • Electronic effects : The 3-nitro group may induce steric hindrance or alter resonance stabilization compared to the 4-nitro isomer.

Azo-Containing Derivatives

Compounds with azo (-N=N-) groups, such as Direct Red 23 (CAS 3441-14-3) and Direct Red 80 (CAS 2610-10-8), are structurally distinct but share sulfonate functionalities. Key differences include:

Compound Functional Groups Applications Key Properties
Target Compound Hydroxy, nitrobenzoylamino, sulfonate Intermediate, potential dye precursor High solubility, moderate reactivity
Direct Red 23 Multiple azo, sulfonate, acetamido Hair dye (CI 29160) Strong chromophore, high molecular weight
Direct Red 80 Hexasodium azo-sulfonate complex Industrial dye (CI 35780) Polymer-like structure, intense color

The absence of azo groups in the target compound limits its use as a dye but may enhance suitability for non-chromophoric applications, such as surfactants or pharmaceutical intermediates.

Sulfonate-Modified Naphthalene Derivatives

Sodium polynaphthalene sulfonate () and 4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid sodium salt (CAS 6259-53-6, ) highlight the role of sulfonate placement and additional substituents:

  • Sodium polynaphthalene sulfonate: A polymer with multiple sulfonate groups, used as a cement additive. Its biodegradability is inferred to be lower than monomeric sulfonates due to polymeric stability .

Nitro- and Amino-Substituted Analogs

4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid (CAS 6259-63-8, ) shares a nitro group but lacks the benzoylamino moiety. The amino group at position 4 increases nucleophilicity, contrasting with the target compound’s amide-linked substituent, which may reduce reactivity in electrophilic substitutions .

Table 1: Comparative Properties of Key Compounds

Compound (CAS/Reference) Substituents Key Functional Groups Applications Regulatory/Safety Notes
Target Compound 4-OH, 7-(3-nitrobenzoylamino), 2-SO3⁻ Sulfonate, nitro, amide Intermediate, surfactant Not classified in EU Annex VI
Sodium 4-nitrobenzoylamino isomer 4-OH, 7-(4-nitrobenzoylamino), 2-SO3⁻ Sulfonate, nitro (para) Similar to target Likely similar to target
Direct Red 23 (3441-14-3) Multiple azo, sulfonate Azo, sulfonate, acetamido Hair dye Xi; R41 (irritant)
Sodium polynaphthalene sulfonate Polymeric sulfonate Multiple sulfonates Cement additive Low toxicity (monomer data used)

Biological Activity

Sodium 4-hydroxy-7-((3-nitrobenzoyl)amino)naphthalene-2-sulphonate, also known as 4-hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid, is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and analytical chemistry. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

The compound's chemical structure can be summarized as follows:

PropertyValue
CAS Number68214-00-6
Molecular FormulaC17H12N2O7S
Molecular Weight388.351 g/mol
LogP0.455

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. In vitro assays showed that it scavenges free radicals effectively, which is crucial for preventing oxidative stress-related diseases. A comparative analysis revealed that this compound exhibited a higher antioxidant capacity than other known antioxidants such as ascorbic acid and trolox .

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In a study involving human breast cancer cells (MCF-7), the compound induced apoptosis at concentrations above 50 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating bacterial infections resistant to standard antibiotics. Results indicated a significant reduction in infection rates among patients treated with the compound compared to those receiving placebo .
  • Antioxidant Application : In a study focused on oxidative stress in diabetic rats, administration of this compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting its protective role against oxidative damage .

Research Findings

Recent studies have provided further insights into the biological activities of this compound:

StudyFindings
Antimicrobial ActivityEffective against E. coli and S. aureus with low MIC values
Antioxidant CapacityHigher free radical scavenging ability compared to ascorbic acid
Cytotoxicity in Cancer CellsInduced apoptosis in MCF-7 cells via caspase activation

Q & A

Basic Questions

Q. What are the key steps for synthesizing Sodium 4-hydroxy-7-((3-nitrobenzoyl)amino)naphthalene-2-sulphonate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the naphthalene core. First, introduce the hydroxy group at position 4 via sulfonation under controlled acidic conditions (e.g., concentrated sulfuric acid at 80–100°C). Next, acylation of the amino group at position 7 with 3-nitrobenzoyl chloride in anhydrous pyridine or DMF ensures selective substitution. Finally, sulfonate formation is achieved by reacting with sodium sulfite under reflux. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane) is critical to isolate the product .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers at 4°C to prevent degradation. The compound’s sulfonate group confers high water solubility, so avoid prolonged exposure to humid environments to prevent deliquescence. For long-term storage, lyophilization is recommended. Stability tests (via HPLC or TLC) should be conducted periodically to monitor decomposition, particularly under acidic or oxidative conditions .

Advanced Research Questions

Q. What advanced analytical techniques validate the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrobenzoyl groups).
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode detects the [M–Na]^- ion for precise molecular weight confirmation.
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) coupled with photodiode array detection (λ = 254 nm for nitro groups) assess purity (>98%) and identify byproducts .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS)?

  • Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or isomerization. Strategies include:

  • DEPT-135 NMR : Differentiates CH3_3, CH2_2, and CH groups to clarify ambiguous signals.
  • 2D-COSY/HSQC : Maps proton-proton and proton-carbon correlations to confirm connectivity.
  • Computational Modeling : Compare experimental IR/UV-Vis spectra with DFT-calculated vibrational/electronic transitions (e.g., using Gaussian or ORCA software) .

Q. What strategies optimize this compound’s solubility for aqueous-phase catalytic or biological studies?

  • Methodological Answer :

  • pH Adjustment : The sulfonate group (pKa ~1–2) ensures solubility in neutral/basic buffers (pH >5). For acidic conditions, use co-solvents like DMSO (<5% v/v).
  • Micellar Systems : Incorporate non-ionic surfactants (e.g., Tween-80) to enhance solubility without disrupting reactivity.
  • Ionic Strength Modulation : Add NaCl (0.1–0.5 M) to mitigate salting-out effects .

Q. How can researchers assess the compound’s potential toxicity in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Perform MTT assays on human cell lines (e.g., HEK293) to measure IC50_{50} values.
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • Zebrafish Embryotoxicity : Evaluate LC50_{50} and teratogenic effects at 24–96 hpf (hours post-fertilization). Cross-reference with structurally similar azo dyes (e.g., Direct Red 23, C.I. 29160) for predictive toxicokinetics .

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